molecular formula C12H18N6O3 B11836265 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11836265
M. Wt: 294.31 g/mol
InChI Key: ONLFEODDTLRUAH-UHFFFAOYSA-N
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Description

8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Amination: Introduction of the amino group at the 8-position using reagents such as ammonia or amines under specific conditions.

    Alkylation: The methyl group is introduced at the 3-position through alkylation reactions using methylating agents like methyl iodide.

    Morpholinoethyl Substitution: The 7-position is functionalized with a 2-morpholinoethyl group through nucleophilic substitution reactions.

    Final Purification: The compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This might include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Intercalating with DNA/RNA: Affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    8-Amino-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the 7-(2-morpholinoethyl) group.

    7-(2-Morpholinoethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 8-amino group.

    3-Methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione: Lacks the 8-amino group.

Uniqueness

8-Amino-3-methyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the amino group at the 8-position and the morpholinoethyl group at the 7-position. These functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N6O3

Molecular Weight

294.31 g/mol

IUPAC Name

8-amino-3-methyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione

InChI

InChI=1S/C12H18N6O3/c1-16-9-8(10(19)15-12(16)20)18(11(13)14-9)3-2-17-4-6-21-7-5-17/h2-7H2,1H3,(H2,13,14)(H,15,19,20)

InChI Key

ONLFEODDTLRUAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CCN3CCOCC3

Origin of Product

United States

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